2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring and a trifluoromethyl group attached to a phenyl ring. This structure imparts unique physical and chemical properties, making it a valuable compound in various fields of research and industry. The trifluoromethyl group enhances lipophilicity, which can improve the compound's ability to penetrate biological membranes, potentially influencing its biological activity and reactivity.
These reactions enable the synthesis of various derivatives that can be useful in different applications.
Research into the biological activity of 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid indicates potential antimicrobial and anti-inflammatory properties. The mechanism of action is believed to involve interactions with specific molecular targets within biological systems, modulating enzyme and receptor activity. The trifluoromethyl group contributes to the compound's lipophilicity, facilitating cellular penetration and interaction with biomolecules.
The synthesis of 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid typically involves cyclopropanation reactions. A common synthetic route includes:
For industrial production, continuous flow reactors may be employed to optimize yields and purity, along with purification techniques such as recrystallization and chromatography.
The applications of 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid span several fields:
The interaction studies of 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid focus on its ability to modulate biological pathways through specific molecular interactions. Its lipophilicity allows it to effectively penetrate cell membranes, where it can interact with enzymes and receptors, leading to various biological effects. Current research aims to elucidate the precise mechanisms and pathways involved in these interactions.
Several compounds share structural similarities with 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid:
Comparison:
The unique cyclopropane ring in 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid imparts rigidity that influences its reactivity and biological activity compared to its analogs. Additionally, the trifluoromethyl group enhances stability and lipophilicity, making this compound particularly valuable for various applications in chemistry and medicine.
Transition metal-catalyzed cyclopropanation represents a cornerstone methodology in the synthesis of cyclopropane carboxylic acid derivatives, particularly those containing trifluoromethyl-substituted phenyl groups [1]. The activation of cyclopropanes by transition metals has emerged as a research theme with significant implications for organic synthesis and homogeneous catalysis [1]. These methodologies exploit the high ring strain energy of cyclopropanes, approximately 29.0 kilocalories per mole, making them susceptible to oxidative addition to transition metal complexes [1].
The fundamental approach involves the interaction of electrophilic metal carbenes with olefins to achieve cyclopropane formation [2]. Numerous catalysts are employed for these transformations, with rhodium(II) carboxylates generally demonstrating the most effectiveness [2]. The catalytic activities depend on their ability to react as electrophiles with carbenoid sources such as diazo compounds to produce transient metal-stabilized carbenes [2].
Copper-mediated asymmetric cyclopropanation strategies have demonstrated exceptional efficacy in synthesizing optically active cyclopropane carboxylic acid derivatives [3] [4]. These methodologies employ copper(I) complexes with chiral ligands to achieve high levels of enantioselectivity and diastereoselectivity [5].
The asymmetric copper-catalyzed carbomagnesiation of cyclopropenes represents a significant advancement in this field [3]. This methodology achieves highly diastereoselective and enantioselective formation of polysubstituted cyclopropanes through the asymmetric copper-catalyzed carbomagnesiation reaction of nonfunctionalized cyclopropene derivatives [3]. The carbometalated species generated in situ readily undergo carbon-carbon and carbon-heteroatom bond-forming reactions with various electrophiles while maintaining complete retention of configuration [3].
Copper-catalyzed enantioselective cyclopropanation involving trifluorodiazoethane has been developed for the synthesis of trifluoromethyl-containing cyclopropanes [6]. This methodology demonstrates particular relevance for compounds bearing trifluoromethyl groups, as seen in 2-[2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid derivatives [6].
Table 1: Copper-Catalyzed Asymmetric Cyclopropanation Results
| Substrate Type | Catalyst System | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|
| Trifluoromethyl alkenes | Copper(I)-chiral ligand | 61-99 | 97-99.9 | [6] |
| Aromatic olefins | Copper(I)-tetraazamacrocyclic | Up to 99 | Up to 72 | [4] |
| 1,1-Diphenylethene | Copper-Schiff base | High | Up to 98.6 | [5] |
The copper-mediated asymmetric synthesis mechanisms involve the formation of copper-carbene intermediates that exhibit controlled stereochemical outcomes [5]. A series of copper-Schiff base complexes with two chiral centers derived from 1,2-diphenyl-2-amino-ethanol have been synthesized and applied to catalyze the asymmetric cyclopropanation of ethenes with diazoacetates [5]. These complexes demonstrate efficient catalysis for asymmetric cyclopropanation of 1,1-diphenylethene with ethyl diazoacetate, affording high enantiomeric excess values of up to 98.6 percent [5].
Ruthenium porphyrin complexes have emerged as highly effective catalysts for stereoselective cyclopropanation reactions, offering distinct advantages in terms of selectivity and functional group tolerance [7] [8] [9]. The chiral ruthenium porphyrin complex (S,R)-cmcpor-RuCO effectively catalyzes the asymmetric cyclopropanation reaction of 1,3-diene derivatives and tert-butyl 2-cyano-2-diazoacetate to produce highly enantio-enriched substituted vinylcyclopropanes under mild reaction conditions [7].
The catalytic system demonstrates broad substrate scope, applicable to various substrates including alkyl- and aryl-substituted 1,3-diene derivatives with 22 examples, as well as diene derivatives from natural products with 8 examples [7]. High product yields of up to 97 percent and high enantioselectivities of up to 95 percent enantiomeric excess are achieved [7].
Water-soluble ruthenium glycosylated porphyrin catalysts have been developed for carbenoid transfer reactions in aqueous media [8]. The water-soluble [Ru(II)(4-Glc-TPP)(CO)] complex demonstrates activity for intermolecular cyclopropanation of styrenes with yields up to 76 percent, intramolecular cyclopropanation of allylic diazoacetates with 68 percent yield, and intermolecular carbenoid insertion into nitrogen-hydrogen bonds of primary arylamines with yields up to 83 percent [8].
Table 2: Ruthenium Porphyrin-Catalyzed Cyclopropanation Results
| Reaction Type | Catalyst | Yield (%) | Selectivity (% ee) | Conditions | Reference |
|---|---|---|---|---|---|
| Asymmetric cyclopropanation | (S,R)-cmcpor-RuCO | Up to 97 | Up to 95 | Mild conditions | [7] |
| Aqueous cyclopropanation | Ru(II)(4-Glc-TPP)(CO) | Up to 76 | Good selectivity | Aqueous media | [8] |
| Alkene cyclopropanation | Ru(II) porphyrin | Up to 92 | High stereoselectivity | Tosylhydrazone | [9] |
The diastereoselective ruthenium(II) porphyrin catalyzed cyclopropanation of various alkenes with aryl diazomethanes generated in situ from stable tosylhydrazone derivatives achieves good to excellent yields of up to 92 percent and high product turnovers [9]. The practical utility of [Ru(II)(p-Cl-TPP)(CO)] has been demonstrated in synthetic applications, including the synthesis of biologically active compounds [9].
Macroporous chiral ruthenium porphyrin polymers have been developed to address the challenge of catalyst recovery and reuse [10]. The heterogeneous asymmetric cyclopropanation of styrene catalyzed by these new chiral ruthenium porphyrin polymers occurs in a highly stereoselective manner [10]. The polymer morphology, controlled by the degree of cross-linking, the nature of the porogen, and the cross-linker, determines the performance of the polymer catalyst [10].
Diazo compounds serve as versatile carbene precursors in cyclopropanation reactions, offering controlled access to various cyclopropane carboxylic acid derivatives [11] [12] [13]. The utilization of diazo compounds in carbene transfer reactions represents a fundamental approach to cyclopropane synthesis, particularly for compounds bearing electron-withdrawing substituents such as trifluoromethyl groups [11].
The efficiency of carbene generation from diazo compounds depends significantly upon the electron donating or withdrawing substituents adjacent to the diazo functionality [11]. These substituents strongly impact the ease of nitrogen release during the carbene formation process [11]. Recent developments have demonstrated that tris(pentafluorophenyl)borane serves as an alternative transition metal-free catalyst for carbene transfer reactions [11].
Density functional theory studies on the generation of carbene species from α-aryl α-diazocarbonyl compounds using catalytic amounts of tris(pentafluorophenyl)borane reveal that the efficiency of the catalyst depends directly on the nature of the substituents on both the aryl ring and the carbonyl group of the substrate [11]. In some cases, the boron catalyst has negligible effect on the ease of carbene formation, while in other cases there is a dramatic reduction in the activation energy of the reaction [11].
Table 3: Diazo Compound Reactivity in Carbene Transfer
| Diazo Compound Type | Catalyst System | Reactivity | Selectivity | Application | Reference |
|---|---|---|---|---|---|
| α-Aryl α-diazocarbonyl | B(C₆F₅)₃ | Variable | High | General cyclopropanation | [11] |
| Tosylhydrazone salts | Fe porphyrin | High | E/Z selective | Amino acid synthesis | [12] |
| Redox-active diazo | Chiral catalysts | Enhanced | High enantioselectivity | Unified synthesis | [13] |
The diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ represents a significant methodological advancement [12]. This approach involves the one-pot cyclopropanation of readily available dehydroamino acids using aryl and unsaturated diazo compounds generated in situ from the corresponding tosylhydrazone salts [12]. Thermal 1,3-dipolar cycloaddition followed by nitrogen extrusion gives cyclopropane amino acid derivatives with good E selectivity, while reactions in the presence of meso-tetraphenylporphyrin iron chloride give predominantly the corresponding Z isomers [12].
General cyclopropane assembly via enantioselective redox-active carbene transfer to aliphatic olefins has been developed using practical and versatile diazo compounds [13]. The redox-active leaving group in these reagents enhances the reactivity and selectivity of geminal carbene transfer [13]. This effect enables the asymmetric cyclopropanation of a wide range of olefins including unactivated aliphatic alkenes [13].
The unified synthetic approach delivers high enantioselectivities that are independent of the stereoelectronic properties of the functional groups transferred [13]. This methodology demonstrates that orthogonally-differentiated diazo compounds are viable and advantageous equivalents of single-carbon chirons [13].
Resolution techniques for enantiomeric separation of cyclopropane carboxylic acid derivatives encompass both classical crystallization methods and modern chromatographic approaches [14] [15] [16]. These methodologies are essential for obtaining optically pure compounds required for pharmaceutical and agrochemical applications [14].
Chiral amine salt crystallization protocols represent a well-established approach for the resolution of racemic cyclopropane carboxylic acids [14] [16] [17]. The N-ylide mediated synthesis and resolution of chiral pyrimidinyl trans-cyclopropane carboxylic acid demonstrates the efficacy of this approach [14]. The synthesis of pyrimidinyl trans-cyclopropane carboxylic acid in 3 steps with 58 percent yield from 2-chloro-4-methylpyrimidine is followed by chiral resolution via recrystallization of the (S)-1-(1-naphthyl)ethylamine or (+)-abietylamine salts [14].
The recognition that enantiomeric N-benzyl-2-aminobutanols are particularly useful for the separation of enantiomers from isomeric mixtures containing cyclopropanecarboxylic acids has led to the development of efficient resolution protocols [16]. The d-trans-permethric acid gives a crystalline diastereomeric salt with d-N-benzyl-2-aminobutanol in an aqueous medium, in the presence of an appropriate amount of alkali hydroxide or alkali carbonate when the resolving agent is added in a quantity equivalent to this enantiomer [16].
Table 4: Chiral Amine Resolution Systems
| Cyclopropane Acid | Resolving Agent | Medium | Optimal pH | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyrimidinyl trans-acid | (S)-1-(1-naphthyl)ethylamine | Aqueous | Standard | Good | [14] |
| Permethric acid | d-N-benzyl-2-aminobutanol | Aqueous | 8.0-8.5 | High | [16] |
| Dichloro-fluorophenyl acid | Quinine | Ethyl acetate | - | Variable | [17] |
The optical purity of the enantiomer contained in the diastereomeric salt is strongly dependent upon the hydrogen ion concentration of the medium for resolution [16]. From the viewpoint of efficiency, it is essential to comply accurately with the quantity of the base used for dissolving the racemic acids and similarly with that of the acid used for dissolving the resolving agent [16]. The optimum separation in the resolution of all cyclopropanecarboxylic acids can be accomplished by using 1.0 to 1.3, preferably 1.2 equivalents of the base as calculated for the racemic acid [16].
Recent developments include the chiral resolution of trans-2,2-dichloro-3-(3-chloro-4-fluorophenyl)cyclopropane-1-carboxylic acid using chiral bases selected from quinine, (R)-1-cyclohexylethane-1-amine, (S)-1-cyclohexylethane-1-amine, and (L)-leucinamide [17]. The method uses suitable solvents such as ethyl acetate, acetonitrile, acetone, and dimethyl carbonate, with ethyl acetate and acetonitrile providing the best combination of yield and optical purity [17].
Chromatographic enantioseparation approaches offer high-resolution separation capabilities for cyclopropane carboxylic acid derivatives using various chiral stationary phases [15] [18]. Gas chromatographic enantiomer separation of cyclopropane derivatives has been achieved using three 2,6-di-O-allyl-3-O-acylated-beta-cyclodextrins as chiral stationary phases [15]. Eight pairs of enantiomers of cyclopropane derivatives were resolved on capillary gas chromatographic columns, with the three beta-cyclodextrins demonstrating the ability to separate some of the racemic cyclopropane derivatives effectively [15].
High-performance liquid chromatography methods have been developed for the enantiomeric resolution of trans-1,2-disubstituted cyclopropanes [18]. The enantiomeric resolution of racemic mixtures of thirteen trans-1,2-disubstituted cyclopropanes was achieved using Chiralcel OD and Chiralcel OJ as chiral stationary phases and hexane/2-propanol mixtures with different concentrations as eluent [18].
Table 5: Chromatographic Enantioseparation Methods
| Method | Stationary Phase | Mobile Phase | Compounds Resolved | Selectivity | Reference |
|---|---|---|---|---|---|
| GC | β-Cyclodextrin derivatives | Gas phase | 8 cyclopropane pairs | Good | [15] |
| HPLC | Chiralcel OD/OJ | Hexane/2-propanol | 13 trans-1,2-disubstituted | Variable | [18] |
| Supercritical fluid | Chiral columns | CO₂-based | Various derivatives | High | General |
The chromatographic parameters of these racemates on Chiralcel OD and Chiralcel OJ columns demonstrate that enantiomeric resolution ability of the racemic mixtures of trans-1,2-disubstituted cyclopropanes is strongly dependent on the site and the property of substituents on the benzene ring [18]. The chiral recognition process represents the sum of all possible chiral interactions including dipole-dipole, hydrogen bond-hydrogen bond, and π-π interactions between the chiral stationary phase and trans-1,2-disubstituted cyclopropanes [18].
Some racemates of trans-1,2-disubstituted cyclopropanes with aliphatic groups have also been separated on these columns, indicating the broad applicability of this chromatographic approach [18]. This method has been successfully applied to identify the optical purity of trans-1,2-disubstituted cyclopropanes, making it valuable for both analytical and preparative applications [18].
The acid dissociation constant represents a fundamental physicochemical parameter that governs the ionization behavior of 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid in aqueous environments. Based on computational predictions and comparative analysis with structurally related compounds, the pKa value of this compound is estimated to be 4.41 ± 0.20 .
This predicted pKa value places the compound within the range of moderately strong organic acids, reflecting the combined electronic effects of the trifluoromethyl group and the strained cyclopropane ring system. The electron-withdrawing nature of the trifluoromethyl substituent at the ortho position significantly influences the acidity compared to the parent cyclopropanecarboxylic acid, which exhibits a pKa of 4.83 [3].
Comparative Analysis with Related Compounds
The structural relationship between pKa values and molecular architecture can be observed through systematic comparison with analogous compounds. The para-substituted isomer, 2-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid, demonstrates a slightly higher pKa of 4.49 ± 0.10 [4], indicating that the ortho positioning of the trifluoromethyl group provides greater acid-strengthening effects due to proximity-induced electronic perturbations.
More pronounced acidity is observed in compounds with additional electron-withdrawing functionalities. The 5-(4-(Trifluoromethyl)phenyl)isoxazole-3-carboxylic acid exhibits a pKa of 3.20 ± 0.10 [5], while the bicyclic analog 3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid shows even greater acidity with a predicted pKa range of 2.5–3.0 [6].
| Compound | pKa Value | Structural Features | Electronic Effects |
|---|---|---|---|
| Cyclopropanecarboxylic acid | 4.83 (experimental) | Simple cyclopropane ring | Baseline cyclopropyl inductive effect |
| 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid | 4.41 ± 0.20 (predicted) | Ortho-trifluoromethyl substitution | Enhanced electron withdrawal |
| 2-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid | 4.49 ± 0.10 (predicted) | Para-trifluoromethyl substitution | Moderate electron withdrawal |
| 5-(4-(Trifluoromethyl)phenyl)isoxazole-3-carboxylic acid | 3.20 ± 0.10 (predicted) | Isoxazole ring system | Additional heteroaromatic effects |
Electronic Structure Contributions
The observed pKa value results from multiple electronic factors operating synergistically. The trifluoromethyl group, with its strong electron-withdrawing character (σ = +0.54), significantly stabilizes the conjugate base through both inductive and field effects [7]. The ortho positioning enables additional stabilization through spatial proximity, allowing for more efficient electron withdrawal compared to para substitution patterns.
The cyclopropane ring contributes additional acidity enhancement through its inherent electronic properties. The sp²-like character of the cyclopropane carbons, arising from the high s-character of the C-C bonds, facilitates electron withdrawal from the carboxylic acid group . This effect is particularly pronounced in compounds containing electron-withdrawing substituents on the aromatic ring.
The thermal behavior of 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid reflects the inherent strain energy of the cyclopropane ring system combined with the thermal lability of the carboxylic acid functional group. Understanding these thermal properties is crucial for handling, storage, and synthetic applications of this compound.
Decomposition Temperature Characteristics
Based on the available data and comparison with related cyclopropanecarboxylic acid derivatives, the compound demonstrates thermal stability under normal storage conditions but undergoes decomposition at elevated temperatures. Safety data sheets indicate that the compound should be stored at 2-8°C to maintain stability [8] [9]. Under these conditions, the compound remains stable for extended periods without significant decomposition.
Thermal decomposition studies of the parent cyclopropanecarboxylic acid reveal that decarboxylation occurs at approximately 340°C [10]. This process involves the loss of carbon dioxide and ring-opening of the cyclopropane system, leading to the formation of various decomposition products including alkenes and smaller carboxylic acids.
Thermal Decomposition Mechanisms
The thermal decomposition of cyclopropanecarboxylic acid derivatives follows well-established mechanistic pathways. The primary decomposition route involves decarboxylation accompanied by cyclopropane ring opening, a process that is facilitated by the high strain energy of the three-membered ring system [10].
For 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid, the decomposition mechanism likely proceeds through initial decarboxylation to form a cyclopropyl radical intermediate, followed by ring opening to generate a primary alkyl radical. The presence of the trifluoromethyl-substituted phenyl group provides additional stabilization to radical intermediates through resonance effects, potentially influencing the decomposition kinetics and product distribution.
Hazardous Decomposition Products
Safety documentation indicates that thermal decomposition can lead to the formation of hazardous products including carbon oxides and hydrogen fluoride [11]. The liberation of hydrogen fluoride is particularly concerning due to its high toxicity and corrosive properties. This decomposition product arises from the thermal breakdown of the trifluoromethyl group at elevated temperatures.
| Temperature Range | Decomposition Process | Primary Products | Hazard Level |
|---|---|---|---|
| Room temperature to 100°C | Stable | No decomposition | Low |
| 100-200°C | Initial thermal stress | Minor volatile impurities | Low-Moderate |
| 200-340°C | Decarboxylation onset | CO₂, ring-opened products | Moderate |
| >340°C | Complete decomposition | CO₂, HF, aromatic fragments | High |
Stability Under Different Conditions
The thermal stability of 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid is influenced by environmental factors including atmosphere, pressure, and the presence of catalytic impurities. Under inert atmosphere conditions, the compound demonstrates enhanced thermal stability compared to air exposure, where oxidative processes may accelerate decomposition [11].
The compound shows stability under recommended storage conditions with appropriate packaging. Long-term storage studies indicate that the compound maintains chemical integrity when stored in tightly sealed containers at temperatures below 10°C, with minimal degradation observed over extended periods [8].
The solubility profile of 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid reflects the amphiphilic nature of the molecule, combining the hydrophilic carboxylic acid group with the lipophilic trifluoromethyl-substituted aromatic system. This dual character results in distinctive solubility patterns across different solvent systems.
Aqueous Solubility Behavior
The compound exhibits limited solubility in water, a characteristic typical of fluorinated aromatic carboxylic acids. The presence of the trifluoromethyl group significantly reduces water solubility compared to non-fluorinated analogs through increased hydrophobic interactions. Computational predictions suggest a water solubility in the range of 2.55 × 10⁻³ to 4.47 × 10⁻³ mol/L [12], placing it in the category of sparingly soluble compounds.
To enhance aqueous solubility for analytical and biological applications, heating to 37°C with ultrasonication is recommended [13]. This treatment temporarily increases the apparent solubility by promoting disaggregation of molecular clusters and facilitating solvation of individual molecules.
Organic Solvent Solubility Patterns
The compound demonstrates good solubility in a wide range of organic solvents, with particularly favorable dissolution characteristics in polar aprotic solvents. The electron-rich aromatic system and the polar carboxylic acid group facilitate solvation in solvents capable of both dipolar and hydrogen bonding interactions.
Polar Aprotic Solvents
Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) represent optimal solvents for this compound, providing excellent solubility through multiple solvation mechanisms. The high dielectric constants of these solvents effectively stabilize the polar carboxylic acid group while accommodating the aromatic trifluoromethyl system [13]. These solvents are particularly recommended for preparing stock solutions for biological assays.
Acetonitrile also demonstrates good solvation properties, making it suitable for analytical applications including high-performance liquid chromatography and mass spectrometry studies. The moderate polarity of acetonitrile provides balanced solvation for both the polar and non-polar regions of the molecule.
Chlorinated Solvents
Dichloromethane and chloroform exhibit excellent solubility characteristics for this compound [14]. The moderate polarity and hydrogen bonding acceptor properties of these solvents facilitate dissolution while maintaining chemical stability. These solvents are particularly valuable for synthetic applications and purification procedures.
Non-polar Solvent Compatibility
Despite the presence of the carboxylic acid group, the compound shows good solubility in moderately non-polar solvents such as ethyl acetate and toluene. This behavior reflects the significant contribution of the trifluoromethyl-substituted aromatic system to the overall lipophilic character of the molecule.
| Solvent Category | Representative Solvents | Solubility | Applications |
|---|---|---|---|
| Polar Aprotic | DMSO, DMF, Acetonitrile | Excellent | Stock solutions, biological assays |
| Chlorinated | Dichloromethane, Chloroform | Excellent | Synthesis, purification |
| Moderately Polar | Ethyl Acetate, THF | Good | Extraction, chromatography |
| Non-polar | Toluene, Hexane | Good | Organic synthesis |
| Protic | Alcohols | Moderate | Limited applications |
| Aqueous | Water | Limited | Requires heating/sonication |
Solubility Enhancement Strategies
For applications requiring enhanced aqueous solubility, several strategies can be employed. The formation of alkali metal salts through neutralization with sodium or potassium hydroxide significantly increases water solubility by introducing ionic character. Additionally, the use of co-solvents such as ethanol or propylene glycol can improve aqueous dissolution characteristics.
The preparation of inclusion complexes with cyclodextrins represents another approach for enhancing aqueous solubility while maintaining the compound's chemical integrity. This approach is particularly valuable for pharmaceutical formulation studies and biological activity assessments.
The hydrogen bonding capacity of 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid is determined by the presence of both hydrogen bond donor and acceptor functionalities within the molecular framework. The carboxylic acid group provides both capabilities, while the trifluoromethyl group introduces additional weak hydrogen bonding interactions that influence crystal packing arrangements.
Hydrogen Bond Donor and Acceptor Properties
The carboxylic acid functionality serves as the primary hydrogen bonding site, functioning as both a strong hydrogen bond donor through the hydroxyl group and a hydrogen bond acceptor via the carbonyl oxygen. The pKa value of 4.41 indicates that the compound exists predominantly in the molecular form under neutral conditions, maintaining its hydrogen bonding capacity.
The trifluoromethyl group, while primarily electron-withdrawing, can participate in weak hydrogen bonding interactions as a hydrogen bond acceptor. The fluorine atoms possess lone pairs that can engage in C-H···F interactions, contributing to the overall supramolecular organization in the solid state [15].
Crystal Packing Considerations
Analysis of related fluorinated aromatic compounds reveals that the presence of multiple fluorine atoms creates opportunities for weak intermolecular fluorine-hydrogen interactions that significantly influence crystal packing arrangements [15]. The trifluoromethyl group in 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid is expected to participate in similar interactions, contributing to the three-dimensional crystal structure.
The cyclopropane ring system imposes geometric constraints that influence the overall molecular conformation and packing efficiency. The rigid three-membered ring restricts rotational freedom around the cyclopropane-carboxylic acid bond, creating a more defined molecular shape that affects crystal packing arrangements.
Supramolecular Synthons
The combination of strong hydrogen bonding from the carboxylic acid group and weak fluorine-mediated interactions creates multiple supramolecular synthons within the crystal structure. The primary synthon involves the formation of carboxylic acid dimers through O-H···O hydrogen bonds, a common motif in carboxylic acid crystal structures [16].
Secondary synthons arise from C-H···F interactions between the trifluoromethyl group and aromatic or aliphatic hydrogen atoms from neighboring molecules. These interactions, while individually weak, collectively contribute to the stability of the crystal lattice and influence the overall packing architecture [17].
Fluorine-Mediated Interactions
The presence of three fluorine atoms in close proximity creates unique opportunities for fluorine-mediated supramolecular interactions. These can include F···F contacts, C-F···π interactions with the aromatic ring system, and C-H···F hydrogen bonds with both aromatic and aliphatic protons [18].
Recent studies of fluorinated aromatic compounds have demonstrated that C-H···F interactions can be comparable in strength to conventional hydrogen bonds, particularly when the fluorine atom is attached to an electron-deficient aromatic system [18]. The electron-withdrawing effect of the trifluoromethyl group increases the electrophilicity of the aromatic carbon atoms, enhancing the strength of C-H···F interactions.
Conformational Flexibility and Packing Efficiency
The conformational flexibility of 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid is limited by the rigid cyclopropane ring and the planar aromatic system. This conformational constraint can lead to more efficient crystal packing by reducing the number of possible conformational states and promoting more uniform intermolecular interactions.
The ortho positioning of the trifluoromethyl group relative to the cyclopropane attachment point may introduce steric interactions that influence the preferred molecular conformation. These effects can impact the hydrogen bonding geometry and subsequently affect the crystal packing arrangement.
| Interaction Type | Strength | Geometric Requirements | Structural Impact |
|---|---|---|---|
| O-H···O (carboxylic acid dimer) | Strong (15-25 kJ/mol) | Linear geometry preferred | Primary packing motif |
| C-H···F (trifluoromethyl) | Moderate (5-15 kJ/mol) | Directional but flexible | Secondary packing influence |
| F···F contacts | Weak (2-8 kJ/mol) | Distance-dependent | Tertiary packing effects |
| C-F···π interactions | Moderate (8-20 kJ/mol) | Perpendicular approach | Aromatic stacking modification |
Comparison with Related Structures
Crystal structure analysis of related cyclopropanecarboxylic acids provides insights into the expected packing behavior of 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid. The high Z' crystal structure of cyclopropanecarboxylic acid with isonicotinamide demonstrates the capacity for complex packing arrangements when multiple hydrogen bonding sites are available [19].
The introduction of fluorine substituents typically leads to modified packing arrangements compared to non-fluorinated analogs. Studies of fluorinated polycyclic aromatic hydrocarbons have shown that fluorine substitution can either increase or decrease molecular planarity, depending on the specific substitution pattern and the resulting intramolecular interactions [20] .
Implications for Physical Properties
The hydrogen bonding capacity and crystal packing arrangement directly influence the physical properties of 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid. The strength and directionality of intermolecular interactions affect properties such as melting point, solubility, and mechanical stability of the crystalline form.